Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a 3,4-dimethylbenzamido substituent at the 5-position of the bicyclic core. Its structure combines a thieno[3,4-d]pyridazine backbone with a phenyl group at position 3 and an ester moiety at position 1, which collectively influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
ethyl 5-[(3,4-dimethylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-4-31-24(30)20-18-13-32-22(25-21(28)16-11-10-14(2)15(3)12-16)19(18)23(29)27(26-20)17-8-6-5-7-9-17/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFGHDICEJDPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts and solvents to facilitate the reaction.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenylating agent reacts with the intermediate compound.
Amidation: The 3,4-dimethylbenzamido group is introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thieno[3,4-d]pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
The biological activity and physicochemical properties of thieno[3,4-d]pyridazine derivatives are highly dependent on substituents at the 5-position and modifications to the phenyl ring at position 3. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Thieno[3,4-d]pyridazine Derivatives
Key Findings from Comparative Studies
Impact of Substituents on A1AR Activity
- Amino vs.
- However, its biological data remain unreported in the evidence .
- Steric Effects : The 4-tert-butylphenyl-substituted compound (8) exhibited dual allosteric and antagonistic activity at A1AR, suggesting that bulky substituents at position 3 can stabilize ternary complexes with G proteins while competing with orthosteric ligands .
Enzymatic Inhibition Potential
- Patent data highlight derivatives with 4-oxo-3,4-dihydrothieno[3,4-d]pyridazine cores as aldose reductase inhibitors. The target compound’s 3,4-dimethylbenzamido group may position it for similar applications, though its specificity relative to fluorinated or amino-substituted analogs requires further study .
Implications for Drug Design
- Therapeutic Versatility: Structural analogs demonstrate activity across diverse targets (A1AR, aldose reductase), underscoring the scaffold’s adaptability.
Biological Activity
Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thieno[3,4-d]pyridazines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 378.48 g/mol. The compound features a thieno[3,4-d]pyridazine core structure with various functional groups that contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Anticancer Activity
Studies indicate that compounds within the thieno[3,4-d]pyridazine class exhibit significant anticancer properties. For instance:
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Ethyl 5-(3,4-dimethylbenzamido)-... | Breast Cancer | 15.2 | |
| Ethyl 5-amino... | Lung Cancer | 10.5 |
The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation.
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
3. Cannabinoid Receptor Modulation
Recent studies have explored the interaction of this compound with cannabinoid receptors (CB1 and CB2). Preliminary data suggest that it may act as an inverse agonist at CB2 receptors:
This highlights its potential for therapeutic applications in pain management and inflammation.
Case Studies
A notable case study involved the synthesis and evaluation of various thieno[3,4-d]pyridazine derivatives including Ethyl 5-(3,4-dimethylbenzamido)-... The study reported enhanced selectivity and potency for certain derivatives compared to established cannabinoids:
"The newly synthesized derivatives exhibited improved affinity for CB2 receptors compared to traditional cannabinoids" .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of Ethyl 5-(3,4-dimethylbenzamido)-... Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest favorable characteristics:
- Absorption : High oral bioavailability predicted.
- Metabolism : Primarily hepatic via cytochrome P450 enzymes.
- Excretion : Renal clearance predominates.
Toxicological assessments are ongoing but initial results indicate a low toxicity profile at therapeutic doses.
Q & A
Q. Critical Parameters :
- Temperature : Reactions often require reflux (e.g., 80–110°C in toluene or DMF) to drive cyclization .
- Solvent Choice : Anhydrous solvents (e.g., THF, DCM) prevent hydrolysis of reactive intermediates .
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions optimize amidation .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | Thiosemicarbazide, H2SO4, 100°C | Use N2 atmosphere to avoid oxidation |
| Amidation | 3,4-Dimethylbenzoyl chloride, EDC, DMF | Stir for 12–24 hrs at RT |
| Purification | Column chromatography (SiO2, hexane/EtOAc) | Gradient elution improves separation |
Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~δ 165 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 448.51) .
- X-ray Crystallography : Resolve 3D conformation, particularly dihedral angles between the thienopyridazine core and substituents .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup>) .
Note : Multi-technique concordance is essential to rule out polymorphic variations .
Advanced: How do substituents on the benzamido and phenyl groups influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies involve systematic variation of substituents:
Electron-Withdrawing Groups (e.g., -NO2, -F) : Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibition) .
Electron-Donating Groups (e.g., -OCH3, -CH3) : Improve solubility but may reduce target affinity .
Steric Effects : Bulky groups (e.g., 3,4-dimethyl) can hinder rotation, stabilizing bioactive conformations .
Q. Table 2: Substituent Impact on Activity
| Substituent | Biological Effect | Mechanism Insight |
|---|---|---|
| 4-Fluorophenyl | Increased cytotoxicity (IC50 ~5 µM) | Enhanced hydrophobic interactions |
| 3-Methoxybenzamido | Reduced metabolic stability | CYP450 oxidation susceptibility |
| 3,4-Dimethylbenzamido | Improved neuroprotective activity | ROS scavenging potential |
Experimental Design : Compare IC50 values in cell-based assays (e.g., MTT) across analogs .
Advanced: How can contradictory pharmacological data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) .
Purity Differences : Use HPLC (≥95% purity) and characterize by <sup>1</sup>H NMR .
Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .
Pharmacokinetic Factors : Evaluate metabolic stability (e.g., microsomal assays) to rule out false negatives .
Case Study : Discrepancies in anti-inflammatory activity may stem from varying NF-κB activation protocols .
Advanced: What computational strategies predict target interactions and binding modes?
Methodological Answer:
Molecular Docking (AutoDock Vina) : Simulate binding to proposed targets (e.g., COX-2, EGFR) using crystal structures (PDB IDs: 1CX2, 1M17) .
MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area .
Validation : Cross-check with experimental IC50 and SPR binding data .
Basic: What are the stability and solubility profiles under physiological conditions?
Methodological Answer:
- Solubility : Poor in aqueous buffers (≤10 µM); use DMSO stocks (≤0.1% v/v) for in vitro studies .
- Stability :
- pH 7.4 : Stable for 24 hrs (confirmed by HPLC) .
- Light Sensitivity : Degrades under UV; store in amber vials at -20°C .
- Solubility Enhancers : Co-solvents (e.g., PEG-400) or nanoformulation improve bioavailability .
Advanced: What reaction mechanisms govern key transformations, such as amidation or cyclization?
Methodological Answer:
- Cyclization : Proceeds via nucleophilic attack of thiolate on α,β-unsaturated ketone, followed by dehydration .
- Amidation : EDC activates the carboxylate, forming an O-acylisourea intermediate that reacts with the amine .
- Side Reactions : Compete hydrolysis of activated intermediates; suppress with anhydrous conditions .
Kinetic Studies : Monitor by TLC or in situ IR to optimize reaction times .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Cytotoxicity : MTT assay (48–72 hrs exposure) .
Enzyme Inhibition : Fluorescence-based assays (e.g., kinase Glo) .
Anti-inflammatory Activity : ELISA for TNF-α/IL-6 in LPS-stimulated macrophages .
Antioxidant Capacity : DPPH radical scavenging assay .
Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
